Cas no 97509-70-1 ((E)-2-(2-Acetylhydrazono)-2-phenylacetic acid)

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid is a hydrazone-based organic compound featuring a phenylacetic acid backbone with an acetylhydrazone functional group. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds or as a ligand in coordination chemistry. The presence of both carbonyl and hydrazone moieties enhances its versatility in condensation and chelation reactions. Its well-defined molecular architecture ensures consistent performance in research settings, making it valuable for studies in medicinal chemistry and material science. The compound is typically supplied in high purity to meet stringent experimental requirements.
(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid structure
97509-70-1 structure
Product name:(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid
CAS No:97509-70-1
MF:C10H10N2O3
MW:206.198002338409
CID:5041393
PubChem ID:6028867

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • NSC371986
    • (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid
    • (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid
    • BS-17556
    • 97509-70-1
    • 80238-38-6
    • (E)-2-(2-Acetylhydrazono)-2-phenylaceticacid
    • NSC-371986
    • CS-0162253
    • AKOS037649250
    • Inchi: 1S/C10H10N2O3/c1-7(13)11-12-9(10(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H,14,15)/b12-9+
    • InChI Key: FINCVADLYATHML-FMIVXFBMSA-N
    • SMILES: OC(/C(/C1C=CC=CC=1)=N/NC(C)=O)=O

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 78.8

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232893-1g
(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid
97509-70-1 95%
1g
¥7643.00 2024-04-23
1PlusChem
1P01KKN3-100mg
(E)-2-(2-Acetylhydrazono)-2-phenylaceticacid
97509-70-1 95%
100mg
$154.00 2024-04-19
eNovation Chemicals LLC
Y1233887-250mg
(E)-2-(2-Acetylhydrazono)-2-phenylaceticacid
97509-70-1 95%
250mg
$280 2025-02-24
1PlusChem
1P01KKN3-250mg
(E)-2-(2-Acetylhydrazono)-2-phenylaceticacid
97509-70-1 95%
250mg
$230.00 2024-04-19
Aaron
AR01KKVF-250mg
(E)-2-(2-Acetylhydrazono)-2-phenylaceticacid
97509-70-1 95%
250mg
$278.00 2025-02-11
eNovation Chemicals LLC
Y1233887-250mg
(E)-2-(2-Acetylhydrazono)-2-phenylaceticacid
97509-70-1 95%
250mg
$280 2025-02-26
eNovation Chemicals LLC
Y1233887-100mg
(E)-2-(2-Acetylhydrazono)-2-phenylaceticacid
97509-70-1 95%
100mg
$200 2025-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OU013-50mg
(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid
97509-70-1 95%
50mg
786.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OU013-200mg
(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid
97509-70-1 95%
200mg
1967.0CNY 2021-07-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232893-250mg
(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid
97509-70-1 95%
250mg
¥2839.00 2024-04-23

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid Related Literature

Additional information on (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid

(E)-2-(2-Acetylhydrazono)-2-phenylacetic Acid: A Comprehensive Overview

The compound CAS No. 97509-70-1, also known as (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid, is a fascinating organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and promising applications in drug design and material science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its biological activity.

Structural Insights

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid features a distinctive molecular structure that combines a phenyl group with an acetylhydrazine moiety. The (E) configuration indicates that the substituents on the double bond are on opposite sides, which plays a crucial role in determining its physical and chemical properties. This structure not only enhances its stability but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted the importance of stereochemistry in optimizing the compound's bioavailability, making it a valuable candidate for drug delivery systems.

Synthesis and Characterization

The synthesis of CAS No. 97509-70-1 involves a multi-step process that typically begins with the preparation of hydrazones from appropriate carbonyl compounds. The reaction conditions, including temperature and pH, are critical in ensuring the formation of the desired (E) isomer. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and stereochemistry of this compound. These studies have provided valuable insights into its electronic properties and intermolecular interactions.

Biological Activity and Applications

Recent research has focused on the biological activity of (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid, particularly its potential as an anti-inflammatory and antioxidant agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis. Additionally, its antioxidant properties make it a promising candidate for combating oxidative stress-related disorders.

Drug Design and Development

The unique combination of structural features in this compound makes it an attractive lead molecule for drug design. Researchers have explored its potential as a scaffold for developing new therapeutic agents targeting various disease states. Computational modeling techniques have been used to predict its binding affinity to key protein targets, providing a foundation for further experimental validation.

Future Directions

As interest in CAS No. 97509-70-1 continues to grow, future research will likely focus on optimizing its pharmacokinetic properties and exploring its efficacy in animal models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in unlocking the full potential of this compound in therapeutic applications.

About the Author:
This article was written by a team of expert chemists specializing in organic synthesis and pharmacology.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd